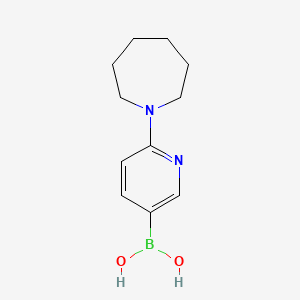

(6-(Azepan-1-yl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(azepan-1-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQGUMHHNOVNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716560 | |

| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227612-21-6 | |

| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 6 Azepan 1 Yl Pyridin 3 Yl Boronic Acid

Cross-Coupling Reactions Involving the Boronic Acid Moiety

The boronic acid group is a cornerstone of modern cross-coupling chemistry, primarily due to its stability, low toxicity, and broad functional group tolerance. amerigoscientific.com For (6-(Azepan-1-yl)pyridin-3-yl)boronic acid, the boronic acid at the 3-position of the pyridine (B92270) ring is the key reactive site for these transformations.

Suzuki-Miyaura Cross-Coupling in the Assembly of Complex Molecular Architectures

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide (or triflate) using a palladium catalyst and a base. libretexts.org This reaction is exceptionally versatile and is a primary method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. nih.govmdpi.com

In the context of this compound, the electron-donating nature of the azepanyl group at the 6-position enhances the electron density of the pyridine ring, which can influence its reactivity in Suzuki-Miyaura coupling. This compound can be coupled with a wide array of aryl and heteroaryl halides to generate complex molecular scaffolds. The general mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While specific examples detailing the use of this compound in Suzuki-Miyaura reactions are not extensively documented in readily available literature, its reactivity can be inferred from studies on structurally similar pyridylboronic acids. orgsyn.orgresearchgate.net The reaction conditions typically involve a palladium source like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as Na₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or toluene/ethanol.

Table 1: Representative Suzuki-Miyaura Coupling Partners for this compound

| Coupling Partner (Ar-X) | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 6-(Azepan-1-yl)-3-(4-methylphenyl)pyridine |

| 1-Chloro-4-nitrobenzene | Pd(dba)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 6-(Azepan-1-yl)-3-(4-nitrophenyl)pyridine |

This table represents expected outcomes based on general Suzuki-Miyaura reaction principles, as specific experimental data for this compound is limited.

Other Palladium-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura reaction, the boronic acid moiety can participate in other palladium-catalyzed transformations. These reactions expand the synthetic utility of this compound. For instance, in the Heck reaction, while typically involving alkenes and organohalides, variations exist where boronic acids can be used. More directly, boronic acids can be involved in carbonylative couplings, where carbon monoxide is incorporated to form ketones.

The Stille coupling, which uses organotin reagents, and the Negishi coupling, which employs organozinc reagents, are other major palladium-catalyzed cross-coupling reactions for C-C bond formation. While distinct from reactions of boronic acids, the products obtained are often similar to those from Suzuki-Miyaura couplings. The choice of reaction often depends on the stability and availability of the organometallic reagent and the functional group tolerance required.

Copper-Mediated Reaction Pathways

Copper-catalyzed reactions provide an alternative to palladium-based methods and can offer different reactivity patterns. The Chan-Lam coupling, for example, enables the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, by coupling boronic acids with amines, phenols, and thiols, respectively. This reaction is typically carried out in the presence of a copper salt, such as Cu(OAc)₂, often under aerobic conditions.

For this compound, a Chan-Lam reaction with an amine (R₂NH) would be expected to yield a 3-amino-6-(azepan-1-yl)pyridine derivative. This provides a direct route to aminopyridines, which are valuable in medicinal chemistry.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The reactivity of this compound extends beyond traditional cross-coupling reactions to other important bond-forming strategies.

Direct Carbon-Carbon Bond Forming Reactions

While Suzuki-Miyaura is the preeminent C-C bond-forming reaction for boronic acids, other methods exist. For example, rhodium-catalyzed additions of arylboronic acids to aldehydes and ketones can form secondary and tertiary alcohols. These reactions offer a pathway to different structural motifs than those accessible through standard cross-coupling with organohalides. The reactivity of this compound in such transformations would be influenced by the choice of catalyst and reaction conditions.

Carbon-Nitrogen Bond Forming Reactions (e.g., Petasis-type Reactions)

The Petasis reaction, or borono-Mannich reaction, is a multicomponent reaction that forms substituted amines from a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone). This reaction is highly valuable for its ability to rapidly generate molecular complexity in a single step. orgsyn.org

In a Petasis reaction, this compound could react with an amine and an aldehyde to form an α-amino acid derivative or other substituted amines. nih.gov The reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde, followed by the nucleophilic addition of the aryl group from the boronic acid. The reaction is often carried out under mild conditions and tolerates a wide range of functional groups.

Table 2: Potential Petasis Reaction Components with this compound

| Amine Component | Carbonyl Component | Expected Product Core Structure |

|---|---|---|

| Morpholine | Formaldehyde | (6-(Azepan-1-yl)pyridin-3-yl)(morpholino)methane |

| Benzylamine | Glyoxylic Acid | 2-(Benzylamino)-2-(6-(azepan-1-yl)pyridin-3-yl)acetic acid |

This table illustrates the potential for diversity based on the general principles of the Petasis reaction.

Functional Group Interconversions and Modifications of the Pyridine and Azepane Rings

The pyridine and azepane rings of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent compound.

The pyridine ring, being an electron-deficient aromatic system, can undergo specific substitution reactions. While electrophilic aromatic substitution on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom, it can be facilitated by the presence of activating groups. rsc.orgpearson.comslideshare.net The azepane-1-yl group at the 6-position acts as an activating, ortho-, para-directing group, potentially influencing the regioselectivity of such reactions. However, the nitrogen atom of the pyridine can also be a site for reactions like N-oxidation.

The azepane ring, a saturated seven-membered heterocycle, offers opportunities for conformational and substituent modifications. nih.govquimicaorganica.org Strategies for its derivatization can include N-alkylation, N-acylation, or modifications on the carbon framework of the ring, although the latter often requires more complex synthetic routes starting from different precursors.

While specific documented examples of functional group interconversions directly on this compound are not extensively available in public literature, the known reactivity of related pyridine and azepane systems provides a strong basis for predicting potential derivatization pathways. For instance, the amino group of related 6-aminopyridine derivatives can be a handle for various transformations. pharmbricks.com

Below are tables outlining plausible and documented derivatization strategies for the pyridine and azepane moieties, based on established chemical principles and reactions of analogous structures.

Table 1: Potential Functional Group Interconversions on the Pyridine Ring

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Electrophilic Halogenation | N-Halosuccinimide (NCS, NBS, NIS), Solvent | Halogenated pyridine derivative | The position of substitution would be influenced by the directing effect of the azepane and boronic acid groups. |

| Nitration | HNO₃/H₂SO₄ | Nitropyridine derivative | Requires harsh conditions and may lead to a mixture of isomers. The pyridine nitrogen may also be protonated. rsc.org |

| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide | This modification can alter the electronic properties of the pyridine ring and its interaction with biological targets. |

| Conversion of Boronic Acid | KHF₂, H₂O | Potassium trifluoro(6-(azepan-1-yl)pyridin-3-yl)borate | Increases stability and ease of handling compared to the boronic acid. |

Table 2: Potential Modifications of the Azepane Ring

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| N-Alkylation/N-Arylation | Alkyl/Aryl halide, Base | N-substituted azepane derivative | This would modify the steric and electronic properties of the azepane nitrogen. This reaction would likely be performed on a precursor before the introduction of the boronic acid. |

| N-Acylation | Acyl chloride/Anhydride (B1165640), Base | N-acyl azepane derivative | Introduces an amide functionality, which can act as a hydrogen bond donor/acceptor. This modification would likely be performed on a precursor. |

| Ring Expansion/Contraction | Not directly applicable to the pre-formed azepane ring in this molecule. These are typically strategies for the initial synthesis of substituted azepanes from different starting materials. | N/A | Such modifications would require a complete re-synthesis of the azepane-pyridine core. nih.govquimicaorganica.org |

Catalytic Applications of Boronic Acid Analogues

Exploitation of Lewis Acidity in Organic Catalysis

The catalytic utility of organoboron acids, including boronic acids, is primarily rooted in the Lewis acidity of the trivalent boron center. wikipedia.orgnih.gov Boronic acids can reversibly form covalent bonds with oxygen-containing functional groups, which is a key step in their catalytic cycles. nih.gov This ability to interact with substrates like alcohols and carboxylic acids allows for their activation towards various chemical reactions. rsc.org

The Lewis acidity of boronic acids can be tuned by modifying their organic substituents. nih.gov For instance, arylboronic acids bearing electron-withdrawing groups exhibit enhanced Lewis acidity, making them more effective catalysts in certain reactions. acs.org Computational and structural studies have provided insights into the factors governing the Lewis acidity of boronic acids, highlighting the role of non-covalent interactions and solvation effects in stabilizing both the boronic acid and its corresponding boronate form. nih.gov This understanding is crucial for the rational design of more efficient boronic acid-based catalysts. nih.gov While boronic acids are effective, recent research has also explored the catalytic potential of boronic acid esters (BAEs), with some halogenated BAEs showing Lewis acidity comparable to strong Lewis acids like tris(pentafluorophenyl)borane. acs.orgbohrium.com

The interaction of a boronic acid with a hydroxyl-containing substrate, such as an alcohol or a carboxylic acid, typically leads to the formation of a boronate ester intermediate. rsc.orgrsc.org This intermediate can then undergo further transformations, facilitating reactions that would otherwise require harsh conditions or the use of stoichiometric activating agents. rsc.org This mode of activation avoids the generation of wasteful byproducts, aligning with the principles of green chemistry. nih.govbath.ac.uk

Specific Catalytic Transformations Facilitated by Boronic Acids

The catalytic prowess of boronic acids extends to a variety of important organic transformations, including dehydration and condensation reactions, acylation and alkylation processes, and cycloaddition reactions. nih.gov

Boronic acids are effective catalysts for dehydration reactions, where a molecule of water is eliminated. This is particularly useful in condensation reactions, such as the formation of amides and esters from carboxylic acids and amines or alcohols, respectively. nih.govrsc.org The boronic acid catalyst activates the carboxylic acid by forming a mixed anhydride (B1165640) intermediate, which is more susceptible to nucleophilic attack. nih.gov The reaction is often carried out under conditions that remove water, such as azeotropic reflux, to drive the equilibrium towards the product. nih.govrsc.org

Arylboronic acids, in cooperation with additives like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), have been shown to be highly effective in promoting the dehydrative condensation of carboxylic acids and amines to form amides. nih.govrsc.org This cooperative catalysis is more efficient than using either catalyst individually. nih.gov Borinic acids, on the other hand, have been found to be particularly effective in the selective dehydration of β-hydroxy carbonyl compounds. nih.gov

The catalytic dehydration approach is not limited to intermolecular reactions. Arylboronic acids with ortho-dialkylaminomethyl substituents have demonstrated high efficacy in catalyzing the intramolecular condensation of vicinal dicarboxylic acids to their corresponding anhydrides. nih.gov The proposed mechanism involves a simultaneous activation of the two carboxylic acid groups through a Lewis acid-Brønsted base interaction. nih.gov

| Reaction Type | Catalyst System | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Amide Synthesis | Arylboronic acid / DMAPO | Carboxylic acids and amines | Amides | Cooperative catalysis, azeotropic reflux. | nih.govrsc.org |

| Anhydride Formation | ortho-Dialkylaminomethyl-substituted arylboronic acids | Vicinal dicarboxylic acids | Cyclic anhydrides | Intramolecular condensation, Lewis acid-Brønsted base catalysis. | nih.gov |

| Dehydration of β-hydroxy carbonyls | Diaryl borinic acids | β-hydroxy carbonyl compounds | α,β-unsaturated carbonyls | Effective where Brønsted acids fail, low water sensitivity. | nih.gov |

Boronic acids catalyze acylation reactions, most notably the formation of amides and esters. nih.gov The generally accepted mechanism for boronic acid-catalyzed acylation involves the formation of an acyloxyboronic acid intermediate from the reaction of the boronic acid with a carboxylic acid. nih.gov This intermediate is a more potent acylating agent than the parent carboxylic acid. Theoretical studies support the facile formation of this intermediate under mild conditions. nih.gov

In the realm of alkylation, arylboronic acids have been successfully employed as catalysts for the dehydrative C-alkylation of 1,3-dicarbonyl compounds, such as 1,3-diketones and 1,3-ketoesters, using secondary benzylic alcohols as the alkylating agents. acs.orgacs.org This process forms new carbon-carbon bonds with water as the sole byproduct. acs.org The reaction is also applicable to the allylation of benzylic alcohols with allyltrimethylsilane. acs.org Electron-deficient arylboronic acids are particularly effective in these transformations. acs.org For instance, 2,3,4,5-tetrafluorophenylboronic acid has been identified as a potent, air- and moisture-tolerant catalyst for the Friedel-Crafts alkylation of arenes with allylic and benzylic alcohols. nih.gov

| Reaction Type | Catalyst | Electrophile | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| C-Alkylation | Arylboronic acid | Secondary benzylic alcohols | 1,3-Diketones, 1,3-Ketoesters | C-Alkylated dicarbonyls | Up to 98% | acs.orgacs.org |

| Allylation | Arylboronic acid | Benzylic alcohols | Allyltrimethylsilane | Allylated arenes | Up to 96% | acs.org |

| Friedel-Crafts Alkylation | 2,3,4,5-Tetrafluorophenylboronic acid | Allylic and benzylic alcohols | Arenes | Alkylated arenes | - | nih.gov |

Boronic acids have also shown utility in catalyzing cycloaddition reactions. nih.gov They can activate reactants through either Lewis acid activation or by acting as a template to mediate the reaction via hydrogen bonding. nih.gov A notable application is in the Diels-Alder reaction, a powerful tool for the synthesis of six-membered rings. Boronic acid catalysis has been applied to the Diels-Alder cycloaddition of 2-alkynoic acids with various dienes. scispace.comresearchgate.net The boronic acid is thought to activate the unsaturated carboxylic acid by lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy, likely through the formation of a covalent monoacylated hemiboronic ester intermediate. researchgate.net

Furthermore, certain ortho-substituted arylboronic acids can accelerate the Huisgen [3+2] cycloaddition of azides with terminal alkynes that are attached to a carboxylic acid group, a type of "click" reaction. nih.gov For example, ortho-nitrophenylboronic acid has been shown to catalyze the azido-alkyne cycloaddition with high yield and regioselectivity. nih.gov This catalytic effect is attributed to the electrophilic activation of the unsaturated carboxylic acid via the formation of a covalent adduct with the boronic acid. nih.gov

Mechanistic Elucidation of Boronic Acid-Mediated Catalysis

Understanding the mechanism of boronic acid-mediated catalysis is crucial for optimizing reaction conditions and designing more effective catalysts. rsc.orgrsc.org For many reactions, the catalytic cycle is initiated by the condensation of the boronic acid with a substrate containing a hydroxyl group, such as a carboxylic acid or an alcohol, to form a boronate ester. rsc.orgnih.gov This step is often reversible and can be influenced by the reaction conditions, such as the removal of water. nih.gov

In the case of direct amidation reactions, detailed investigations have brought the initially proposed simple monoacyloxyboron mechanism into question. rsc.org Experimental and computational studies suggest that the formation of B-O-B bridged species, such as boroxines, and interactions between the boron catalyst and the amine nucleophile are likely important aspects of the catalytic cycle. rsc.org It has been shown that borinic acids are not competent catalysts for amidation themselves but can undergo protodeboronation to generate the active boronic acid catalyst in situ. rsc.org

Mechanistic studies of Lewis acid-catalyzed formation of covalent organic frameworks (COFs) from boronic acids and catechols have revealed a complex interplay of equilibria. rsc.org The dehydrative trimerization of boronic acids to boroxines and the formation of non-productive complexes with the Lewis acid catalyst can significantly affect the rate of boronate ester formation. rsc.org Crossover experiments suggest that ester hydrolysis is a likely exchange mechanism during COF formation under these conditions. rsc.org

Development of Asymmetric Catalysis with Chiral Boronic Acid Derivatives

The development of asymmetric catalysis using chiral boronic acid derivatives is a significant area of research, aiming to produce enantiomerically enriched products. sioc-journal.cnnih.gov Chiral boronic esters are valuable intermediates in asymmetric synthesis. nih.gov

One strategy involves the use of chiral ligands in conjunction with a metal and a boron source. For example, the asymmetric diboration of olefins using transition metals and chiral diols is a direct method for producing valuable chiral 1,2-bis(boronic) esters. sioc-journal.cn Another approach is the asymmetric hydrogenation of vinyl bis(boronic) esters. sioc-journal.cn

Organocatalytic methods have also been developed. For instance, the enantioselective synthesis of 3-substituted benzoxaboroles has been achieved through an intramolecular oxa-Michael addition of a hydroxyl group attached to a boronic acid, triggered by a chiral bifunctional organocatalyst. rsc.org This reaction proceeds with good yields and excellent enantioselectivities. rsc.org

Furthermore, engineered enzymes are emerging as powerful tools for the stereospecific transformation of boronic acids. A protoglobin nitrene transferase has been engineered to catalyze the amination of boronic acids to produce a wide range of anilines with high yields. acs.org Significantly, this biocatalytic system can convert a racemic alkyl boronic ester into an enantioenriched alkyl amine, a transformation not readily achieved with chemical catalysts. acs.org

Biological Activity and Mechanistic Studies of Boron Containing Analogues

Principles of Boronic Acid Interactions with Biological Systems

The biological actions of boronic acids are largely dictated by the electrophilic nature of the boron atom and its interactions with biological molecules.

A defining characteristic of boronic acids is their capacity to form reversible covalent bonds with molecules containing diol functionalities, such as sugars and glycoproteins. bldpharm.comnih.govnih.gov The boron atom, with its vacant p-orbital, acts as a Lewis acid, readily reacting with the hydroxyl groups of 1,2- and 1,3-diols to form stable five- or six-membered cyclic boronate esters. bldpharm.comnih.govmdpi.com This interaction is dynamic and pH-dependent, allowing for reversible binding under physiological conditions. bldpharm.com

Furthermore, boronic acids can interact with nucleophilic amino acid residues within proteins, such as the serine in the active site of proteases. This interaction can lead to the formation of a stable, yet reversible, tetrahedral adduct, effectively inhibiting the enzyme's catalytic activity. The ability to form these reversible covalent bonds is a key feature that distinguishes boronic acids from classical, non-covalent inhibitors and contributes to their high potency and selectivity.

The formation of covalent adducts with key residues in enzyme active sites is a primary mechanism by which boronic acids modulate biological activity. By mimicking the tetrahedral transition state of substrate hydrolysis, boronic acids can act as potent transition-state analogue inhibitors of various enzymes. This has been a successful strategy in the design of inhibitors for a range of enzymes, including serine proteases, β-lactamases, and the proteasome. The strength and reversibility of the boron-mediated interaction can be fine-tuned by modifying the substituents on the boronic acid, allowing for the optimization of inhibitory potency and selectivity. mdpi.com

In Vitro Biological Efficacy (Excluding Clinical Human Data)

While specific in vitro biological efficacy data for (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is not extensively available in the reviewed literature, the biological activities of structurally related 6-substituted pyridine-3-boronic acids and other boronic acid analogues provide valuable insights into its potential pharmacological profile.

Boronic acid derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. Some phenylboronic acids have been shown to possess antifungal properties, with studies indicating that the introduction of electron-withdrawing groups can enhance this activity. For instance, certain halogenated phenylboronic acids have exhibited both antibacterial and antibiofilm activity against pathogenic Vibrio species.

In the context of antifungal applications, the benzoxaborole class of boron-containing compounds has shown significant efficacy. Tavaborole, a benzoxaborole, inhibits fungal leucyl-tRNA synthetase, thereby halting protein synthesis and fungal growth. While substituted phenylboronic acids generally show low to moderate antimicrobial activity, their derivatization into structures like benzoxaboroles can significantly enhance their potency against various bacteria and fungi.

The ability of boronic acids to inhibit enzymes is a cornerstone of their therapeutic potential.

NorA Efflux Pump: A significant mechanism of bacterial resistance is the overexpression of efflux pumps that expel antibiotics from the cell. bldpharm.com The NorA efflux pump in Staphylococcus aureus is a well-known contributor to fluoroquinolone resistance. bldpharm.com Research has identified heterocyclic boronic species as potential inhibitors of this pump. A study on 6-substituted pyridine-3-boronic acids revealed that certain analogues could potentiate the activity of the antibiotic ciprofloxacin (B1669076) against a S. aureus strain that overexpresses NorA. Specifically, compounds with alkoxy side chains at the 6-position of the pyridine (B92270) ring demonstrated the ability to increase ciprofloxacin's efficacy, suggesting they act as NorA efflux pump inhibitors. While data for the azepane-substituted analogue was not provided, the findings for related compounds are promising.

| Compound (6-substituted pyridine-3-boronic acid) | Modifier Concentration (µg/mL) for 4-fold Potentiation of Ciprofloxacin |

| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | 4 |

| 6-(4-Phenylbutoxy)pyridine-3-boronic acid | 4 |

| 6-Benzyloxypyridine-3-boronic acid | 16 |

Table 1: Activity of selected 6-substituted pyridine-3-boronic acid analogues as NorA efflux pump inhibitors in S. aureus 1199B. Data extracted from Fontaine et al., 2015.

Leucyl-tRNA Synthetase: As mentioned, boron-containing compounds, particularly benzoxaboroles, are effective inhibitors of leucyl-tRNA synthetase (LeuRS). They function through a unique "tRNA-trapping" mechanism where the boron atom forms a covalent adduct with the terminal adenosine (B11128) of tRNALeu within the enzyme's editing site, leading to the inhibition of protein synthesis. This mechanism has been successfully targeted for the development of antifungal and antimycobacterial agents.

Proteasome: Dipeptidyl boronic acids are a well-established class of proteasome inhibitors. Bortezomib, a pioneering drug in this class, demonstrates potent anticancer activity by inhibiting the 26S proteasome, a key regulator of intracellular protein degradation. The boronic acid moiety is crucial for its mechanism of action, forming a reversible covalent bond with the N-terminal threonine residue in the proteasome's active site.

Boron-containing compounds have also been investigated for their anti-inflammatory properties. Studies have shown that boric acid and borax (B76245) can modulate inflammatory responses. More complex boronic acid derivatives, such as certain chalcones, have been designed to possess dual anticancer and anti-inflammatory activities. The mechanism of anti-inflammatory action can involve the suppression of pro-inflammatory cytokines like TNF-α and IL-6. The boronic acid functional group has been identified as a critical component for enhancing these anti-inflammatory effects.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations for Substituted Pyridinylboronic Acids

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For substituted pyridinylboronic acids, SAR investigations have provided valuable insights into the structural requirements for various biological activities, including anticancer and antibacterial effects. mdpi.comnih.gov

A review of pyridine derivatives has shown that the presence and positioning of specific functional groups can enhance antiproliferative activity. nih.gov For instance, the introduction of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups has been associated with increased potency against various cancer cell lines. Conversely, the presence of bulky groups or halogen atoms in the pyridine structure has been observed to decrease antiproliferative effects. nih.gov

In the context of 6-substituted pyridine-3-boronic acids, the substituent at the 6-position of the pyridine ring plays a pivotal role in determining biological activity. In the case of this compound, the azepane ring at the 6-position is a key structural feature. While specific SAR data for this exact compound is limited in the public domain, we can infer potential relationships from studies on analogous structures. For example, variations in the cyclic amine at the 6-position can modulate properties such as lipophilicity, solubility, and the ability to form hydrogen bonds, all of which are critical for target binding and pharmacokinetic profiles.

The boronic acid moiety itself is a key pharmacophore, known to form reversible covalent bonds with serine, threonine, or other nucleophilic residues in the active sites of enzymes. mdpi.comnih.gov This interaction is fundamental to the inhibitory activity of many boronic acid-based drugs. The electrophilicity of the boron atom can be modulated by the electronic effects of the substituents on the pyridine ring, thereby influencing the potency of enzyme inhibition.

The following table summarizes hypothetical SAR trends for 6-substituted pyridin-3-ylboronic acids based on general principles observed in related compound series.

| Substituent at 6-position | Predicted Effect on Activity | Rationale |

| Small, polar groups (e.g., -NH₂, -OH) | Potentially increased activity | Can form additional hydrogen bonds with the target protein. |

| Bulky, non-polar groups | Potentially decreased activity | May cause steric hindrance, preventing optimal binding to the target. nih.gov |

| Cyclic amines (e.g., piperidine, morpholine, azepane) | Variable | Can influence solubility, cell permeability, and provide additional binding interactions. The optimal ring size and composition would depend on the specific target. |

| Electron-withdrawing groups | Increased electrophilicity of boron | May enhance covalent bond formation with nucleophilic residues in the target enzyme. |

| Electron-donating groups | Decreased electrophilicity of boron | May weaken the covalent interaction with the target enzyme. |

Structure-property relationship (SPR) studies focus on how chemical structure affects a compound's physicochemical properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. For pyridinylboronic acids, modifications to the pyridine ring and its substituents can alter properties such as pKa, lipophilicity (logP), and polar surface area (PSA). These parameters are critical for oral bioavailability and cell membrane permeability. The azepane ring in this compound, for instance, is expected to increase the compound's lipophilicity compared to smaller cyclic amines or non-cyclic substituents.

Molecular Target Identification and Validation Approaches in Biological Contexts

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery, providing a mechanistic understanding of its pharmacological effects. For boronic acid derivatives, a variety of molecular targets have been identified, primarily enzymes where the boronic acid can act as a transition-state analog inhibitor. mdpi.comnih.gov

Common molecular targets for boronic acids include serine proteases, such as the proteasome, which is the target of the anticancer drug bortezomib. mdpi.com The boronic acid moiety forms a stable but reversible complex with the catalytic threonyl residue in the proteasome's active site. Other identified targets for various boronic acid-containing compounds include phosphodiesterases (PDEs), HIV-1 reverse transcriptase, and valosin-containing protein (VCP/p97). nih.govmdpi.comnih.gov

The identification and validation of the molecular target for a compound like this compound would typically involve a combination of computational and experimental approaches.

Target Identification Approaches:

Affinity Chromatography: The compound of interest is immobilized on a solid support and used as bait to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

Chemical Proteomics: This involves using a tagged version of the compound to pull down its interacting proteins from a complex biological sample.

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against a library of known protein structures to predict potential binding targets.

Phenotypic Screening and Pathway Analysis: Observing the cellular phenotype induced by the compound can provide clues about the biological pathways it affects, which can then be used to narrow down the list of potential targets.

Native Mass Spectrometry: This technique allows for the direct detection of non-covalent protein-ligand complexes in a mixture, enabling the identification of the protein partner of a small molecule without the need for chemical modifications. nih.gov

Target Validation Approaches:

Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effects of the compound.

Enzymatic Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of the compound to confirm inhibition or activation.

Cell-Based Assays: The effect of the compound on cellular processes known to be regulated by the target can be assessed.

Gene Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein should mimic the effects of the compound if the target is correct.

Overexpression Studies: Overexpressing the target protein may lead to resistance to the compound's effects.

Binding Assays: Direct binding between the compound and the purified target protein can be quantified using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

The following table outlines a hypothetical workflow for the target identification and validation of this compound.

| Step | Method | Objective |

| 1. Initial Screening | Phenotypic screening against a panel of cancer cell lines. | Determine the compound's antiproliferative activity and identify sensitive cell lines. |

| 2. Target Hypothesis Generation | In silico docking against a library of known cancer targets, particularly serine/threonine proteases. | Predict potential molecular targets based on structural complementarity. |

| 3. Target Identification | Affinity chromatography using immobilized this compound. | Isolate and identify binding partners from lysates of sensitive cancer cells. |

| 4. Hit Confirmation | Enzymatic assays with purified candidate proteins identified in step 3. | Confirm direct inhibition of the candidate target enzyme by the compound. |

| 5. Target Validation in Cells | siRNA-mediated knockdown of the identified target in sensitive cancer cells. | Determine if depletion of the target protein phenocopies the antiproliferative effects of the compound. |

| 6. Direct Binding Confirmation | Surface Plasmon Resonance (SPR) analysis. | Quantify the binding affinity and kinetics of the compound to the purified target protein. |

Advanced Computational and Theoretical Investigations of 6 Azepan 1 Yl Pyridin 3 Yl Boronic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For (6-(Azepan-1-yl)pyridin-3-yl)boronic acid, these methods can predict key electronic properties that govern its behavior.

The electronic character of the molecule is largely defined by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. Studies on substituted pyridine (B92270) derivatives indicate that the nature and position of substituents significantly influence these orbital energies. chemistrysteps.com For instance, the electron-donating azepane group at the 6-position is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the boronic acid group, an electron-withdrawing group, will lower the LUMO energy, enhancing its reactivity towards nucleophiles. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity profile. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). DFT studies on various pyridine dicarboxylic acids have demonstrated the utility of these parameters in predicting their interaction efficiencies. youtube.com Based on these principles, a theoretical analysis of this compound would likely reveal a molecule with a significant dipole moment due to the asymmetric substitution on the pyridine ring. wikipedia.org

Table 1: Predicted Quantum Chemical Descriptors for a Representative Pyridinylboronic Acid Derivative

| Descriptor | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical stability and reactivity |

| Dipole Moment | 3.0 to 5.0 D | Polarity and intermolecular interactions |

Note: These values are hypothetical and based on computational studies of analogous substituted pyridinylboronic acids. Actual values for this compound would require specific DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein receptor. Azepane-based compounds have been identified as possessing a range of pharmacological properties, making them attractive scaffolds for drug discovery. chemicalbook.com

Molecular docking studies on azepine and azepane derivatives have been conducted to explore their potential as inhibitors for various enzymes. neliti.comnih.gov These studies typically involve placing the ligand into the active site of the receptor and scoring the different binding poses based on factors like intermolecular interactions and conformational energies. For this compound, the boronic acid moiety is of particular interest as it can form covalent bonds with serine or threonine residues in the active sites of certain enzymes, a mechanism exploited by drugs like bortezomib.

Molecular dynamics simulations can further refine the results of molecular docking by simulating the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. MD simulations on systems containing azepane have shown that the flexibility of the seven-membered ring can allow the molecule to adopt various conformations to optimize its interactions within a binding pocket. nih.gov

Table 2: Representative Interaction Data from Molecular Docking of an Azepane Derivative with a Kinase Target

| Interaction Type | Interacting Residues (Hypothetical) | Significance |

| Hydrogen Bond | ASP86, LYS33 | Key for binding affinity and specificity |

| Covalent Bond (Boronic Acid) | SER21 | Potential for potent, irreversible inhibition |

| Hydrophobic Interactions | VAL18, ILE65 | Contribution to binding stability |

| Pi-Pi Stacking | PHE80 | Interaction with the pyridine ring |

Note: The interacting residues are hypothetical and would depend on the specific protein target. This table illustrates the types of interactions that could be predicted for this compound.

Prediction of Reaction Pathways and Spectroscopic Signatures

Computational methods can predict the most likely pathways for chemical reactions and help in the interpretation of spectroscopic data. For this compound, a key reaction is the Suzuki-Miyaura cross-coupling, where the boronic acid group is coupled with a halide. Theoretical studies can model the transition states and intermediates of the catalytic cycle, providing insights into reaction mechanisms and helping to optimize reaction conditions. Another important, often undesired, reaction pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond. Computational algorithms have been developed to predict the rate of protodeboronation under various conditions.

Computational spectroscopy allows for the prediction of NMR, IR, and other spectra. DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹¹B nuclei. For pyridinylboronic acids, the chemical shifts are sensitive to the electronic environment, and predicted spectra can aid in the structural confirmation of synthesized compounds. chemicalbook.comchemicalbook.comrsc.org It is known that boronic acids can form cyclic anhydrides (boroxines), which can complicate NMR spectra; computational studies can help to distinguish between the monomeric and trimeric forms. reddit.com

Table 3: Predicted Spectroscopic Data for a Representative Pyridinylboronic Acid

| Spectrum | Predicted Feature | Chemical Shift / Wavenumber Range |

| ¹H NMR | Pyridine ring protons | 7.5 - 9.0 ppm |

| ¹H NMR | Azepane ring protons | 1.5 - 3.8 ppm |

| ¹³C NMR | Pyridine ring carbons | 120 - 160 ppm |

| ¹¹B NMR | Boronic acid boron | 18 - 30 ppm |

| IR | B-O-H stretch | 3200 - 3400 cm⁻¹ (broad) |

| IR | C=N stretch (pyridine) | 1580 - 1620 cm⁻¹ |

Note: These are typical ranges for analogous compounds and serve as a guide. Specific values require dedicated computational analysis.

Conformational Analysis of the Azepane Ring and Its Influence on Molecular Properties

Computational studies, often using methods like molecular mechanics or DFT, can be used to map the potential energy surface of the azepane ring and identify the most stable conformers. Studies on substituted azepanes have shown that the presence of substituents can bias the conformational equilibrium towards a specific form. rsc.org For this compound, the bulky pyridinylboronic acid substituent on the nitrogen atom will have a significant impact on the conformational preferences of the azepane ring.

The conformation of the azepane ring affects the orientation of the pyridine ring relative to the rest of the molecule. This, in turn, can influence its ability to interact with a target receptor, its solubility, and its crystal packing. A thorough conformational analysis is therefore essential for understanding the structure-activity relationship of this compound.

Table 4: Relative Energies of Azepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Feature |

| Twist-Chair | 0.0 (most stable) | Minimizes steric and torsional strain |

| Chair | ~1.5 - 2.5 | Higher energy due to eclipsing interactions |

| Boat | ~2.5 - 3.5 | Unfavorable due to flagpole interactions |

| Twist-Boat | ~2.0 - 3.0 | Intermediate between boat and twist-chair |

Note: These are generalized energy differences for a substituted azepane ring. The exact energy landscape for this compound would be influenced by the specific substituent.

Future Research Directions and Translational Perspectives

Innovations in Green Chemistry Approaches for (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid Synthesis

Future research is anticipated to move beyond traditional synthetic methods for boronic acids, which often involve organometallic reagents and harsh conditions. nih.govorgsyn.org The focus will likely shift towards more environmentally benign processes that align with the principles of green chemistry. nih.gov

Key areas for innovation include:

Catalytic C-H Borylation: Direct C-H functionalization of the pyridine (B92270) ring using transition metal catalysts represents a highly atom-economical route. nih.gov This approach avoids the need for pre-functionalized starting materials like bromopyridines, reducing waste.

Flow Chemistry: Implementing flow chemistry for the synthesis could offer improved safety, scalability, and efficiency. nih.gov The lithium-halogen exchange, a common step in preparing pyridylboronic acids, can be performed more safely and with higher yields at temperatures like 0°C in a flow system. orgsyn.org

Use of Greener Solvents: Exploring the use of ionic liquids or aqueous solutions as reaction media could significantly reduce the reliance on volatile and hazardous organic solvents. nih.govresearchgate.net Boric acid, a potential degradation product, is considered a "green compound," adding to the environmental compatibility of boronic acid-based processes. nih.gov

| Green Synthesis Strategy | Potential Advantage | Relevant Precedent |

| Direct C-H Borylation | High atom economy, reduced waste | Transition metal-catalyzed aromatic C–H functionalization. nih.gov |

| Flow Chemistry Synthesis | Improved safety, scalability, and yield | Kilogram-scale synthesis of 3-pyridylboronic acid. orgsyn.org |

| Ionic Liquid Media | Reduced use of volatile organic solvents | Ionic liquid-mediated multi-component reactions. researchgate.net |

Expansion of Catalytic Applications to Novel Organic Transformations

While boronic acids are well-established as reagents in Suzuki-Miyaura cross-coupling reactions nih.gov, their potential as catalysts is an emerging field of interest. rsc.orgscilit.com The this compound scaffold, with its Lewis acidic boron center and basic nitrogen atoms, is well-suited for catalytic applications.

Future research could explore its efficacy in:

Dehydration Reactions: Boronic acids can catalyze the formation of ethers from alcohols via an SN1 pathway, a process that could be tuned by the electronic properties of the pyridine ring. nih.gov

Acylation and Amide Bond Formation: Arylboronic acids have been shown to be effective catalysts for the direct formation of amides from carboxylic acids and amines, a cornerstone transformation in organic synthesis. rsc.orgresearchgate.net

Cycloaddition Reactions: The ability of boronic acids to act as Lewis acids or hydrogen-bond-templating catalysts can be exploited to promote cycloaddition reactions with enhanced reactivity and selectivity. nih.gov

The presence of the bulky and electron-donating azepane group could impart unique steric and electronic influences, potentially leading to novel reactivity or selectivity in these catalytic cycles compared to simpler arylboronic acids.

Exploration of Undiscovered Biological Targets and Therapeutic Modalities

Boronic acids are present in several clinically approved drugs, highlighting their therapeutic potential. mdpi.com While the specific biological activity of this compound is not widely documented, its structure suggests several promising avenues for investigation. The pyridine core is a key feature in ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. nih.govnih.gov

Potential therapeutic areas for derivatives of this scaffold include:

Neurological Disorders: Structural analogs containing pyridyl ether motifs have shown high affinity for nAChRs, which are targets for conditions like Alzheimer's disease, Parkinson's disease, and depression. nih.govnih.gov

Oncology: Boronic acids are famously used as proteasome inhibitors in cancer therapy. nih.govmdpi.com Future derivatives could be designed to target other cancer-related enzymes, such as serine proteases. nih.gov

Infectious Diseases: Heterocyclic boronic acids have been investigated as inhibitors of bacterial efflux pumps, potentially reversing antibiotic resistance. nih.gov The development of novel β-lactamase inhibitors based on a boronic acid core is also an active area of research. nih.gov

| Potential Therapeutic Area | Relevant Biological Target Class | Example from Related Compounds |

| Depression | Nicotinic Acetylcholine Receptors (nAChRs) | AMOP-H-OH shows antidepressant-like effects. nih.govnih.gov |

| Cancer | Proteasomes, Serine Proteases | Bortezomib is a proteasome inhibitor; other boronic acids target serine proteases. nih.govmdpi.com |

| Bacterial Infections | β-Lactamases, Efflux Pumps | Vaborbactam and taniborbactam (B611149) are boronic acid-based β-lactamase inhibitors. nih.gov |

Development of Advanced Materials Incorporating the this compound Scaffold

The field of materials science offers significant opportunities for leveraging the properties of this compound. Boron-containing compounds, particularly those with aromatic structures, are being explored for applications in optoelectronics. mdpi.com The ability of boronic acids to form reversible covalent bonds with diols is also a key feature for developing responsive materials.

Future research directions include:

Optoelectronic Materials: Four-coordinated boron compounds, which can be derived from borinic acids (closely related to boronic acids), have been studied for use in Organic Light-Emitting Diodes (OLEDs). mdpi.com The pyridine-based structure of this compound could be integrated into novel polymers or small molecules with interesting photophysical properties.

Sensors and Responsive Polymers: The boronic acid group can bind with saccharides and other diols. This interaction can be exploited to create sensors for glucose or other biologically important molecules.

Self-Healing Materials: The reversible nature of the boronate ester linkage could be used to design self-healing polymers and hydrogels.

Synergistic Integration of Experimental Synthesis and Computational Design for Next-Generation Derivatives

The advancement of derivatives based on the this compound scaffold will be greatly accelerated by a close partnership between computational chemistry and experimental synthesis. Computational modeling can predict the electronic, steric, and binding properties of hypothetical derivatives, allowing researchers to prioritize the most promising candidates for synthesis.

This synergistic workflow involves:

Computational Screening: In silico modeling of derivatives to predict their affinity for biological targets, catalytic activity, or material properties.

Guided Synthesis: Experimental chemists synthesize the most promising candidates identified through computational work.

Experimental Validation: The synthesized compounds are tested to validate the computational predictions.

Iterative Refinement: The experimental data is used to refine the computational models, creating a feedback loop that enhances the predictive power of the models and accelerates the discovery of next-generation compounds with optimized properties.

This integrated approach minimizes the trial-and-error nature of traditional chemical research, saving time and resources while maximizing the potential for groundbreaking discoveries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-(Azepan-1-yl)pyridin-3-yl)boronic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a halogenated pyridine derivative (e.g., 6-chloro-3-iodopyridine) reacts with azepane to form the azepane-substituted pyridine intermediate. Subsequent borylation using bis(pinacolato)diboron (B₂pin₂) or via Miyaura borylation with Pd catalysts (e.g., Pd(dppf)Cl₂) introduces the boronic acid group. Key variables include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) for improved selectivity .

- Base : K₂CO₃ or Cs₂CO₃ in dioxane/water mixtures to enhance coupling efficiency .

- Temperature : 90–120°C under inert atmosphere to minimize boronic acid decomposition .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., azepane integration, boronic acid proton at δ ~8.5 ppm) .

- FT-IR/Raman : Detect B-O stretching (~1340 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the boronic acid group and azepane conformation .

- HPLC/LCMS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Q. What are the stability considerations for handling and storing this compound?

- Methodology : Boronic acids are prone to protodeboronation and oxidation. Recommended practices:

- Storage : Under inert gas (N₂/Ar) at 2–8°C in sealed, desiccated containers .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture or acidic conditions .

- Decomposition Signs : Discoloration (yellowing) or precipitation indicates degradation; re-purify via recrystallization (e.g., ethanol/water) .

Advanced Research Questions

Q. How does the azepane ring influence the reactivity of the boronic acid group in cross-coupling reactions?

- Methodology : The azepane’s electron-donating nature increases the electron density of the pyridine ring, potentially accelerating transmetallation in Suzuki reactions. However, steric hindrance from the seven-membered ring may reduce coupling efficiency with bulky substrates. To assess:

- Kinetic Studies : Compare reaction rates with analogous piperidine/pyrrolidine derivatives using stopped-flow NMR .

- DFT Calculations : Model transition states to evaluate steric/electronic effects on Pd intermediate stability .

Q. What strategies mitigate protodeboronation during the synthesis of derivatives?

- Methodology : Protodeboronation is pH- and temperature-sensitive. Mitigation approaches include:

- Buffered Conditions : Use phosphate buffer (pH 7–8) to stabilize the boronate intermediate .

- Low-Temperature Coupling : Perform reactions at 0–25°C to slow decomposition .

- Additives : Add thiourea or fluoride ions (e.g., KF) to suppress side reactions .

Q. How can computational methods aid in predicting the compound’s reactivity or spectroscopic properties?

- Methodology : Combine experimental data with quantum chemical calculations:

- Spectroscopic Prediction : DFT (B3LYP/6-311++G**) to simulate IR/Raman spectra and assign vibrational modes .

- Reactivity Screening : Dock the compound into Pd catalyst models (e.g., Pd(0)/Pd(II)) using Gaussian or ORCA to predict coupling efficiency .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in Suzuki coupling yields reported across studies?

- Methodology : Variables such as catalyst loading, solvent purity, and substrate ratios significantly affect yields. Systematic optimization via Design of Experiments (DoE) is recommended:

- Factorial Screening : Vary Pd catalyst (0.5–5 mol%), ligand (e.g., SPhos vs. XPhos), and solvent (dioxane vs. THF) .

- In Situ Monitoring : Use ReactIR or LCMS to track reaction progress and identify bottlenecks .

Q. What analytical techniques differentiate between boronic acid and its anhydride form?

- Methodology :

- ¹¹B NMR : Boronic acid shows a peak at δ ~28–32 ppm, while the anhydride (boroxine) appears at δ ~18–22 ppm .

- Mass Spec : Anhydrides exhibit [M−H₂O+H]⁺ or [2M−H₂O+H]⁺ adducts .

Safety & Compliance

Q. What safety protocols are critical when working with this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.